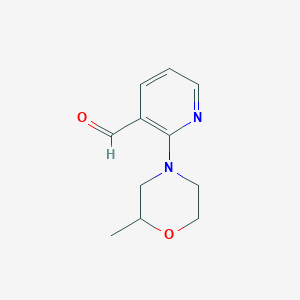

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3 |

InChI Key |

QFURYUPJLSIZKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=C(C=CC=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Retrosynthetic Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic scaffold of interest in medicinal chemistry. The analysis explores two primary strategic disconnections, evaluating the chemical logic, potential challenges, and experimental feasibility of each pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection of synthetic routes, optimization of reaction conditions, and troubleshooting of common experimental hurdles. All key mechanistic claims and protocols are supported by authoritative references from the scientific literature.

Introduction and Strategic Overview

The target molecule, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, possesses a unique combination of structural motifs: a substituted pyridine core, a chiral morpholine moiety, and a reactive carbaldehyde group. This constellation of functional groups makes it an attractive building block for the synthesis of complex molecular architectures in drug discovery programs. A robust and scalable synthetic route is therefore of paramount importance.

Our retrosynthetic analysis will dissect the target molecule at key chemical bonds to identify readily available or easily synthesizable starting materials. Two primary strategies will be evaluated:

-

Strategy A: Late-Stage Formylation. This approach prioritizes the early introduction of the 2-methylmorpholine moiety onto the pyridine ring, followed by a late-stage formylation at the C-3 position.

-

Strategy B: Early-Stage Formylation. In contrast, this strategy commences with a pyridine ring already functionalized with a carbaldehyde or a precursor thereof, followed by the introduction of the 2-methylmorpholine group.

This guide will delve into the mechanistic rationale behind each proposed disconnection and provide detailed, actionable protocols for the forward synthesis.

Retrosynthetic Strategy A: Late-Stage Formylation

This strategy hinges on the initial formation of the C-N bond between the pyridine and morpholine rings, followed by the introduction of the aldehyde functionality.

Retrosynthetic Disconnections (Strategy A)

The primary disconnection is the C-C bond of the aldehyde, suggesting a formylation reaction as the final step. The second disconnection is the C-N bond between the pyridine and morpholine rings, pointing towards a nucleophilic aromatic substitution or a cross-coupling reaction.

Caption: Retrosynthetic analysis for Strategy A.

Forward Synthesis (Strategy A)

Step 1: Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine

The key transformation here is the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 2-methylmorpholine. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose, offering high yields and broad functional group tolerance.[1][2]

Table 1: Comparison of Coupling Methods for Step 1 (Strategy A)

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | High yields, broad scope | Cost of catalyst and ligands |

| SNAr | None (or KF) | Water, DMSO | High | Inexpensive, simple | Requires highly activated substrate |

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), 2-methylmorpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Step 2: Formylation of 2-(2-Methylmorpholin-4-yl)pyridine

This step is the most challenging aspect of Strategy A. The electron-donating morpholine substituent activates the pyridine ring towards electrophilic substitution, but it directs ortho- and para- to the point of attachment (C-3 and C-5). Achieving regioselective formylation at the C-3 position is non-trivial.

-

Vilsmeier-Haack Reaction: This classic formylation method often favors the more electronically enriched C-5 position.[3][4]

-

Directed Ortho-Metalation (DoM): This is a more promising approach. The nitrogen of the pyridine ring and the oxygen of the morpholine can potentially direct a strong base (like n-BuLi or LDA) to deprotonate the C-3 position. The resulting lithiated species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[5][6][7]

Experimental Protocol: Directed Ortho-Metalation and Formylation

-

To a solution of 2-(2-methylmorpholin-4-yl)pyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (1.5 mmol) dropwise and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Retrosynthetic Strategy B: Early-Stage Formylation

This more convergent strategy begins with a pyridine ring that already contains the aldehyde functionality, thereby securing the desired regiochemistry from the outset.

Retrosynthetic Disconnections (Strategy B)

The primary disconnection is the C-N bond, suggesting a direct coupling of 2-methylmorpholine with a pre-functionalized pyridine.

Caption: Retrosynthetic analysis for Strategy B.

Forward Synthesis (Strategy B)

Step 1: Synthesis of 2-Chloropyridine-3-carbaldehyde

This key intermediate can be synthesized via several routes:

-

From 2-Chloronicotinic Acid: Reduction of the carboxylic acid to the aldehyde. Over-reduction to the alcohol is a common side reaction that can be mitigated by using a less reactive reducing agent or by converting the acid to a derivative like a Weinreb amide or a morpholinamide prior to reduction.[8][9]

-

From 2-Chloropyridine-3-carbonitrile: Hydrolysis of the nitrile to the carboxylic acid followed by reduction, or direct reduction to the aldehyde.[10]

-

Vilsmeier-Haack Reaction on a suitable precursor.

Table 2: Synthesis of 2-Chloropyridine-3-carbaldehyde

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 2-Chloronicotinic acid | SOCl₂, Morpholine, then a reducing agent | Good control over reduction | Multi-step |

| 2-Chloro-3-methylpyridine | Oxidation | Atom economical | Harsh conditions, potential over-oxidation |

Experimental Protocol: Reduction of 2-Chloronicotinic Acid Morpholinamide [8]

-

Convert 2-chloronicotinic acid to its acid chloride using thionyl chloride.

-

React the acid chloride with morpholine to form the morpholinamide.

-

Dissolve the 2-chloronicotinic acid morpholinamide in anhydrous THF at 0 °C.

-

Slowly add a solution of a suitable reducing agent, such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), maintaining the temperature below 5 °C. Careful control of the stoichiometry is crucial to prevent over-reduction.[9]

-

After the reaction is complete (monitored by TLC), quench carefully with a Rochelle's salt solution or dilute acid.

-

Extract the product with an organic solvent, dry, and purify.

Step 2: Coupling of 2-Chloropyridine-3-carbaldehyde with 2-Methylmorpholine

This step is analogous to the coupling in Strategy A, but with the aldehyde already in place. The Buchwald-Hartwig amination is again the method of choice. The presence of the aldehyde may require some optimization of the reaction conditions, but it is generally compatible with this type of coupling.

Experimental Protocol: Buchwald-Hartwig Amination [11][12]

-

In a glovebox, charge a vial with 2-chloropyridine-3-carbaldehyde (1.0 mmol), 2-methylmorpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.03 mmol), and a stir bar.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the vial and heat to 100 °C for 16 hours.

-

Cool the reaction mixture, dilute with ethyl acetate, and pass through a short plug of silica gel.

-

Concentrate the filtrate and purify the product by flash chromatography.

Synthesis of 2-Methylmorpholine

Both retrosynthetic strategies require 2-methylmorpholine as a key building block. This can be synthesized from readily available starting materials, such as (±)-2-amino-1-propanol.

Caption: Synthesis of 2-Methylmorpholine.

A common method involves the N-alkylation of 2-amino-1-propanol with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, followed by an acid-catalyzed intramolecular cyclization (dehydration).[13][14][15] For enantiomerically pure 2-methylmorpholine, a chiral starting material or a resolution step would be necessary.[16][17]

Comparative Analysis and Recommendation

| Feature | Strategy A (Late-Stage Formylation) | Strategy B (Early-Stage Formylation) |

| Convergence | Less convergent | More convergent |

| Key Challenge | Regioselective formylation at C-3 | Controlled reduction of the nicotinic acid derivative |

| Predictability | Lower, due to potential for isomeric products in the formylation step | Higher, as regiochemistry is set early |

| Scalability | Potentially problematic due to the use of organolithium reagents | More amenable to scale-up |

Recommendation:

For the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, Strategy B is the recommended approach. The early installation of the aldehyde group provides a more robust and predictable route, avoiding the significant challenge of regioselective formylation on an electron-rich pyridine ring. The synthesis of the key intermediate, 2-chloropyridine-3-carbaldehyde, is well-documented, and the subsequent Buchwald-Hartwig amination is a reliable and high-yielding transformation. This strategy offers a clearer path to the target molecule with fewer potential side reactions and purification challenges, making it more suitable for a drug development setting where scalability and reproducibility are critical.

Conclusion

This technical guide has provided a detailed retrosynthetic analysis for the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. By evaluating two distinct strategies, we have identified a robust and efficient pathway (Strategy B) that proceeds through the key intermediate 2-chloropyridine-3-carbaldehyde. The provided experimental protocols, supported by the scientific literature, offer a solid foundation for the practical execution of this synthesis. This analysis underscores the importance of strategic planning in synthetic route design to overcome potential challenges and ensure the efficient production of complex molecules for pharmaceutical research.

References

- Preparation method of 2-amino-3-hydroxymethylpyridine. (CN113880756A).

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). [Link]

-

Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). J. Am. Chem. Soc.[Link]

- Process for the preparation of nicotinaldehydes. (US7528256B2).

-

2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate - PMC - NIH. (n.d.). [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). [Link]

- Synthetic method of 3-acetyl-2-chloropyridine. (CN115611802B).

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023). [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]

-

The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). Biochem J.[Link]

- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (CN109535071B).

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022). [Link]

- Preparation of 2-chloropyridine 3-carboxylic acid esters. (EP 0372654 A2).

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). [Link]

- Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4033975A).

-

Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. (2022). Arkivoc. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. [Link]

- Racemic separation of 2,6-trans-dimethymorpholine. (US7829702B2).

-

Practical Synthesis of Enantiomerically Pure Morpholines. (n.d.). ResearchGate. [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC. (n.d.). [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. [Link]

- Preparation of 2-chloropyridine 3-carboxylic acid esters. (EP0372654A3).

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (n.d.). . [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). LOCKSS. [Link]

-

Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl. (2025). FULIR. [Link]

-

ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

-

Formylation - Common Conditions. (n.d.). [Link]

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 15. Morpholine synthesis [organic-chemistry.org]

- 16. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Characterization of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Part 1: Executive Summary & Structural Context

This guide details the structural validation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (hereafter referred to as Compound A ) via proton nuclear magnetic resonance (

Compound A is a critical heterocyclic building block, often employed in the synthesis of PI3K inhibitors and other kinase-targeted therapeutics. Its structure combines an electron-deficient pyridine ring with an electron-rich, chiral morpholine moiety.

Why This Characterization is Non-Trivial: Unlike simple 2-morpholinopyridines, the 2-methyl substitution on the morpholine ring breaks the symmetry of the aliphatic region. This renders the morpholine methylene protons diastereotopic , resulting in complex second-order multiplets rather than the simplified triplets observed in unsubstituted morpholine analogs. Furthermore, the ortho-positioning of the bulky morpholine and the aldehyde group induces steric strain that can influence rotameric populations.

Structural Connectivity & Numbering

The following diagram illustrates the atom numbering scheme used throughout this assignment logic.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as hydrate formation at the aldehyde), strict adherence to the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated Chloroform (

, 99.8% D) is the standard solvent.-

Note: If solubility is poor or if the aldehyde proton signal is broadened by exchange, Dimethyl Sulfoxide-

(

-

-

Concentration: 10–15 mg of Compound A in 0.6 mL solvent.

-

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

) from the synthesis step, which cause magnetic field inhomogeneity (broad lines).

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation delay).

-

Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).

-

Scans (NS): 16 or 32 (sufficient for >10 mg).

-

Relaxation Delay (D1):

second. -

Temperature: 298 K (

).

Part 3: Spectral Assignment & Analysis

The spectrum is divided into three distinct regions. The chemical shifts (

Region A: The Aldehyde (Diagnostic)

Range: 10.0 – 10.5 ppm[1]

| Signal | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Singlet (s) | 1H | -CHO | Highly deshielded due to the anisotropy of the carbonyl bond. A sharp singlet confirms the aldehyde is intact and not oxidized to carboxylic acid (broad, >11 ppm) or hydrated (gem-diol, ~6 ppm). |

Region B: The Pyridine Ring (Aromatic)

Range: 6.5 – 8.5 ppm Coupling Pattern: The 2,3-substitution pattern leaves protons at positions 4, 5, and 6. This forms an AMX or ABX spin system.

| Signal | Multiplicity | Coupling ( | Assignment | Mechanistic Insight |

| dd | H-6 | Most deshielded aromatic proton due to proximity to the electronegative Pyridine Nitrogen (N1). | ||

| dd | H-4 | Deshielded by the adjacent carbonyl (CHO) group. Shows meta coupling to H-6 and ortho coupling to H-5. | ||

| dd | H-5 | Upfield shift relative to typical pyridines. The electron-donating morpholine nitrogen at C2 increases electron density at C5 (para-like resonance effect). |

Region C: The Morpholine Ring (Chiral Aliphatic)

Range: 1.0 – 4.5 ppm

Complexity Alert: The 2-methyl group creates a chiral center (

| Signal | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Multiplet (m) | 1H | H-2' | Methine proton at the chiral center. Deshielded by adjacent Oxygen. | |

| Multiplet (m) | 2H | H-6' | Methylene protons adjacent to Oxygen. These often appear as a complex AB part of an ABX system. | |

| Multiplet (m) | 2H | H-3' | Methylene protons adjacent to Nitrogen and the chiral center. Highly diastereotopic due to proximity to the methyl group. | |

| Multiplet (m) | 2H | H-5' | Methylene protons adjacent to Nitrogen. | |

| Doublet (d) | 3H | -CH |

Note on Stereochemistry: In solution, the morpholine ring predominantly adopts a chair conformation with the bulky 2-methyl group in the equatorial position to minimize 1,3-diaxial interactions.

Part 4: Conformational Dynamics & Troubleshooting

Rotational Barrier (The "Missing" Signal)

In some high-resolution spectra, the signals for protons H-3' and H-5' (adjacent to the morpholine nitrogen) may appear significantly broadened.

-

Cause: Restricted rotation around the C2(pyridine)-N1'(morpholine) bond. The steric clash between the morpholine ring and the aldehyde oxygen at C3 creates a rotational barrier.

-

Verification: If broadening is observed, perform a Variable Temperature (VT) experiment. Heating to 323 K (

) should sharpen the signals as the rotation rate enters the fast exchange limit.

Impurity Profiling

Common impurities from the synthesis of this intermediate include:

-

2-Chloro-pyridine-3-carbaldehyde: Starting material. Look for a lack of aliphatic signals and a downfield shift of the aldehyde.

-

2-Methylmorpholine: Residual reagent. Look for sharp, non-broadened aliphatic signals and the absence of aromatic peaks.

-

Oxidation Product (Carboxylic Acid): Check for a very broad singlet >11.0 ppm and loss of the 10.15 ppm singlet.

Workflow Diagram

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for AMX splitting patterns in pyridines).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for chemical shift prediction and coupling constants).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde. Available at: [Link] (Base scaffold spectral data).

Sources

13C NMR spectral data for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

An In-depth Technical Guide to the 13C NMR Spectral Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct empirical data, this document establishes a robust analytical framework based on established NMR principles and spectral data from analogous structures. It serves as a practical reference for the structural elucidation and quality control of this and related molecules. The guide details the theoretical underpinnings of chemical shift predictions, presents a complete assignment of all carbon signals, and outlines a rigorous experimental protocol for empirical data acquisition.

Introduction: The Imperative for Spectroscopic Precision

The structural integrity of a drug candidate is paramount. In the synthesis of complex heterocyclic molecules like 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, which features a substituted pyridine core linked to a chiral morpholine moiety, unambiguous characterization is a critical step. 13C NMR spectroscopy offers a powerful, non-destructive method to map the carbon skeleton of a molecule, providing invaluable insights into its electronic environment, substitution patterns, and stereochemistry.

This guide addresses the specific challenge of analyzing a novel compound for which no reference spectrum may exist. By leveraging foundational principles and data from structurally related fragments, we can predict and interpret the 13C NMR spectrum with a high degree of confidence. This predictive approach is not merely an academic exercise; it is a vital tool for confirming synthetic outcomes, identifying potential impurities, and building a comprehensive data package for regulatory submission.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. The prediction for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is built upon the analysis of three key structural components: the pyridine ring, the morpholine ring, and the carbaldehyde group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, causing a general deshielding of the ring carbons compared to benzene. The C2, C4, and C6 positions are particularly electron-deficient. The positions of the substituents—a morpholinyl group at C2 and a carbaldehyde at C3—dramatically modulate these shifts. The electron-donating morpholinyl group will shield C2, while the electron-withdrawing carbaldehyde group will strongly deshield the attached C3 and the para-positioned C6.

-

The Morpholine Ring: This saturated heterocycle contains carbons influenced by the electronegativity of both nitrogen and oxygen. The carbons adjacent to the oxygen (C3' and C5') are expected to be the most deshielded within this ring system. The methyl group at the C2' position will induce a downfield shift at C2' (α-effect) and a smaller downfield shift at C3' (β-effect).

-

The Carbaldehyde Group: The carbonyl carbon (C=O) is one of the most deshielded signals in a 13C NMR spectrum, typically appearing in the 190-200 ppm range due to the strong polarization of the carbon-oxygen double bond.

The following diagram illustrates the IUPAC numbering scheme used for the assignment of carbon signals in this guide.

Caption: IUPAC numbering for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde.

Predicted 13C NMR Data and Signal Assignment

The following table summarizes the predicted chemical shifts for the target molecule in a standard deuterated solvent like CDCl₃. These predictions are derived by applying substituent chemical shift (SCS) effects to the known spectra of pyridine-3-carbaldehyde, 2-methylmorpholine, and 2-morpholinopyridine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| CHO | ~191.5 | Typical range for an aromatic aldehyde carbonyl carbon. Strongly deshielded. |

| C2 | ~160.0 | Highly deshielded due to attachment to two nitrogen atoms (ring N1 and morpholine N4'). Electron-donating effect of N4' is offset by ring structure. |

| C6 | ~153.0 | Deshielded by the ring nitrogen and the electron-withdrawing carbaldehyde group at the para-like position. |

| C4 | ~136.0 | Standard pyridine C4 chemical shift, influenced by substituents at C2 and C3. |

| C3 | ~129.0 | Carbon bearing the aldehyde. Its shift is influenced more by its position on the ring than by the direct attachment of the CHO group. |

| C5 | ~118.0 | Expected to be the most shielded pyridine carbon, influenced by the electron-donating morpholine group. |

| C3' / C5' | ~66.5 | Morpholine carbons adjacent to oxygen are highly deshielded. Two signals may be observed due to the chiral center at C2'. |

| C2' | ~58.0 | Morpholine carbon adjacent to nitrogen and bearing the methyl group. The α-effect of the methyl group causes a downfield shift. |

| C6' | ~49.0 | Morpholine carbon adjacent to nitrogen. Less substituted and therefore more shielded than C2'. |

| CH₃ | ~18.5 | Typical chemical shift for a methyl group on a saturated heterocyclic ring. |

Self-Validating Experimental Protocol

To empirically validate the predicted data, a rigorous and self-validating experimental protocol is essential. This ensures reproducibility and data integrity.

Caption: Workflow for the acquisition and analysis of 13C NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried, purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Causality: CDCl₃ is a standard solvent for many organic molecules. TMS provides a universal reference point, ensuring data comparability across different experiments and instruments.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

-

Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity, which is critical for high resolution.

-

Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure thermal equilibrium.

-

-

13C Spectrum Acquisition:

-

Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the proton frequencies to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.

-

Key Parameters:

-

Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).

-

Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow carbon nuclei to return to equilibrium, ensuring quantitative accuracy is not compromised.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 1024 or more. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

-

DEPT-135 Acquisition (Trustworthiness Check):

-

Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is a self-validating system for the main 13C spectrum.

-

Mechanism: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) and carbonyls (C=O) are absent.

-

Validation: By comparing the 13C and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon signal, confirming the assignments made in the table above. For example, the signals for C3', C5', and C6' should be negative, while C2', C4, C5, C6, and the methyl carbon should be positive. The signals for C2, C3, and the CHO carbon should be absent.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation (FT) to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks and, more importantly, accurately pick the peak positions to generate the final chemical shift list.

-

Conclusion

The structural elucidation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is readily achievable through a systematic application of 13C NMR spectroscopy. This guide provides a robust framework for predicting, acquiring, and interpreting the spectrum. The combination of a standard proton-decoupled 13C experiment with a DEPT-135 experiment creates a self-validating dataset, ensuring the highest level of scientific integrity. This methodical approach is indispensable for chemists in research and development, providing the confidence needed to confirm molecular identity and purity.

References

-

Title: Carbon-13 NMR Spectroscopy Source: Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun URL: [Link]

-

Title: Introduction to Spectroscopy Source: Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Substituent Effects on the 13C NMR Chemical Shifts of Pyridines Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Technical Guide: Solubility Profiling of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde , a critical intermediate often employed in the synthesis of PI3K/mTOR kinase inhibitors. As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a mechanistic understanding of why this molecule behaves as it does in various organic media.

The guide details the physicochemical drivers of solubility, provides a "Self-Validating" experimental protocol for precise determination, and outlines solvent selection strategies for process optimization (recrystallization and reaction engineering).

Part 1: Physicochemical Profiling & Mechanistic Basis

To predict and manipulate the solubility of this compound, we must first understand its structural electronic landscape.

Structural Analysis

The molecule consists of three distinct functional domains that compete to define its interaction with solvents:

-

The Pyridine Core: An aromatic heterocycle that provides a flat, lipophilic scaffold. The nitrogen atom acts as a weak hydrogen bond acceptor.

-

The 3-Carbaldehyde Group: A polar, electrophilic handle. It increases polarity but does not offer hydrogen bond donation.

-

The 2-(2-Methyl)morpholine Moiety:

-

Sterics: The 2-methyl group introduces chirality and steric bulk, disrupting crystal packing efficiency compared to the non-methylated analog. This typically increases solubility in organic solvents by lowering the lattice energy.

-

Electronics: The morpholine nitrogen is conjugated to the pyridine ring (an exocyclic amine). This resonance delocalization reduces the basicity of the morpholine nitrogen while increasing the electron density on the pyridine ring and the carbonyl oxygen.

-

Predicted Physicochemical Properties[1]

-

LogP (Octanol/Water Partition Coefficient): Estimated range 1.5 – 2.2 . The molecule is moderately lipophilic. It will partition preferentially into organic layers over aqueous phases.

-

pKa: The pyridine nitrogen is the likely protonation site. Due to the electron-withdrawing aldehyde group at position 3, the basicity is suppressed (pKa < 4.0), meaning it remains neutral (and thus less water-soluble) across most physiological and processing pH ranges.

Part 2: Solubility Landscape

The following classification is based on the "Like Dissolves Like" principle, modified by the specific donor-acceptor interactions of the pyridine-aldehyde motif.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent interaction with the aromatic core; DCM is the primary solvent for extraction and synthesis. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice; ideal for stock solutions but difficult to remove. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | Soluble, often temperature-dependent. The aldehyde and ether oxygen accept H-bonds from the solvent. |

| Ethers/Esters | THF, Ethyl Acetate | Good (50–80 mg/mL) | Good compatibility with the lipophilic core and morpholine ring. |

| Non-Polar | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The molecule is too polar for aliphatic hydrocarbons. These serve as excellent anti-solvents . |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Lack of H-bond donors renders it hydrophobic. Solubility increases significantly only at very low pH (< pH 2). |

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable solubility data is the bedrock of process development. The following protocols are designed to be self-checking to prevent false negatives/positives.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct solubility determination method.

Figure 1: Decision workflow for solubility determination, distinguishing between rapid kinetic screening and rigorous thermodynamic equilibrium methods.

Protocol A: The "Shake-Flask" Equilibrium Method (Gold Standard)

This method determines the thermodynamic solubility limit, essential for crystallization design.

Reagents:

-

Compound: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (>50 mg).[1]

-

Solvent: Anhydrous grade (e.g., MeOH, EtOAc).

-

Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters, HPLC vials.

Step-by-Step Methodology:

-

Saturation: Weigh approx. 20 mg of compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Visual Check: If the solid dissolves immediately, add more solid until a persistent suspension (slurry) is observed. Crucial: You must see solid particles to ensure saturation.

-

Equilibration: Agitate the slurry at the target temperature (e.g., 25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation inside the filter.

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100-fold with Acetonitrile.

-

Inject onto HPLC (C18 column, Water/ACN gradient).

-

Compare peak area against a 5-point calibration curve of the standard.

-

Self-Validation Check:

-

Post-Analysis Check: After removing the supernatant, is there still solid remaining in the source vial? If No , the result is invalid (lower bound only). You must repeat with more initial solid.

Part 4: Process Optimization & Solvent Selection

Understanding solubility allows for the design of efficient purification and reaction processes.

Recrystallization Strategy

The 2-methyl group disrupts packing, often making oils likely. To force crystallization, a Solvent/Anti-Solvent system is recommended over cooling crystallization alone.

-

Primary Solvent (Dissolver): Ethyl Acetate or Isopropanol (warm).

-

Anti-Solvent (Precipitant): Heptane or Hexanes.

Optimization Workflow:

-

Dissolve crude aldehyde in minimal warm Ethyl Acetate (approx. 50°C).

-

Slowly add Heptane dropwise until a faint turbidity persists.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

If an oil forms ("oiling out"), reheat and add a seed crystal or scratch the glass surface.

Reaction Solvent Selection

For reactions involving the aldehyde group (e.g., Reductive Amination):

-

Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Reasoning: High solubility ensures homogenous kinetics; non-protic nature prevents interference with imine formation; easy to evaporate.

-

-

Alternative: Methanol .

-

Reasoning: If using borohydride reducing agents, protic solvents are often required, but ensure the aldehyde is fully soluble before adding the reductant.

-

Solvent Selection Decision Tree

Figure 2: Strategic decision tree for selecting solvents based on the intended chemical process.

References

-

Thermo Fisher Scientific. (n.d.). 2-Morpholin-4-yl-pyridine-3-carbaldehyde, 95% Safety Data Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Pyridine-3-carbaldehyde Properties and Solubility Data. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 2-(Morpholin-4-yl)pyridine-4-carboxaldehyde Product Data. Retrieved from

-

Matrix Fine Chemicals. (n.d.). 2-(Morpholin-4-yl)pyridine-3-carbaldehyde Physicochemical Properties. Retrieved from

-

ChemicalBook. (2023). Solubility and Safety Profiles for Pyridine-carboxaldehyde Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the Thermogravimetric Analysis (TGA) of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the absence of publicly available thermal analysis data for this specific molecule, this document leverages established TGA principles and data from analogous pyridine and morpholine structures to propose a robust, self-validating experimental methodology.[1][2][3][4] We detail not only the procedural steps but also the critical scientific rationale behind the selection of experimental parameters, such as atmospheric conditions and heating rates. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into predicting, measuring, and understanding the thermal stability and decomposition profile of this compound, ensuring both data integrity and laboratory safety.

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time under a controlled atmosphere.[5][6] The output, a thermogram, plots the sample's mass against temperature, revealing critical information about its thermal stability, composition, and decomposition kinetics.[7][8]

Core Principles and Instrumentation

A TGA instrument consists of three primary components: a high-precision microbalance, a programmable furnace, and a gas delivery system for atmospheric control.[6][8][9] A small sample of the material is placed in a crucible, which is suspended from the balance and enclosed within the furnace. The furnace heats the sample according to a user-defined temperature program, and the balance continuously records any mass changes.[7] These mass changes can be attributed to various physical and chemical phenomena, including:

-

Physical Processes: Desorption, evaporation, vaporization, and sublimation.[10]

-

Chemical Processes: Dehydration, chemisorption, thermal decomposition (degradation), and solid-gas reactions like oxidation.[5][10]

The Thermogram (TGA Curve) and Its Derivative (DTG)

The primary data from a TGA experiment is the TGA curve, which shows distinct mass loss steps corresponding to different thermal events.[11][12] To enhance the interpretation of these events, the first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is often plotted. The DTG curve plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the points of the fastest reaction rate, providing a more precise temperature for each decomposition step (Tpeak).[9][13][14] This is particularly useful for resolving overlapping decomposition events that may appear as a single, broad transition on the TGA curve.[11]

Pre-Analysis Profile: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Molecular Structure and Potential Thermal Liabilities

The target molecule, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, is a substituted heterocyclic compound featuring both a pyridine ring and a morpholine ring. Its structure is presented below:

Chemical Formula: C₁₁H₁₄N₂O₂

Structure:

(Simplified ASCII representation)

The thermal stability of this molecule is dictated by the strength of its covalent bonds. Based on its structure, several potential points of thermal decomposition can be hypothesized:

-

Morpholine Ring: The C-N and C-O bonds within the morpholine ring are potential sites for initial fragmentation.

-

Aldehyde Group: The carbaldehyde group (-CHO) attached to the pyridine ring can be susceptible to oxidation or decomposition at elevated temperatures.

-

Linkage between Rings: The C-N bond connecting the morpholine nitrogen to the pyridine ring is another likely point of cleavage.

Thermal Behavior of Analogous Structures

-

Pyridine Derivatives: Pyridine-based compounds can exhibit significant thermal stability, with decomposition often beginning at temperatures well above 200°C.[15] However, the decomposition temperature and pathway are highly dependent on the nature and position of the substituents on the ring.[16] Some complex pyridine derivatives have shown stability up to ~450°C in an inert atmosphere.[17]

-

Morpholine Derivatives: Morpholine and its derivatives are versatile compounds used in many applications, including as building blocks in pharmaceuticals.[4] Their thermal stability is generally robust, but the heterocyclic ring can undergo cleavage under thermal stress.[18][19]

This background suggests that 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde will likely be stable at ambient temperatures but will undergo a multi-step decomposition at elevated temperatures, with the exact profile depending heavily on the surrounding atmosphere.

A Self-Validating TGA Experimental Protocol

To obtain a comprehensive understanding of the thermal properties of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a dual-atmosphere approach is recommended. This involves running the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere. This approach is self-validating, as the differences in the resulting thermograms provide deeper insights into the decomposition mechanism (pyrolysis vs. oxidation).[9][20]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the TGA of the target compound.

Caption: Experimental workflow for dual-atmosphere TGA.

Rationale for Parameter Selection

-

Sample Mass (5-10 mg): This mass is sufficient to be accurately measured by the microbalance while being small enough to minimize thermal gradients within the sample, ensuring uniform heating.[21]

-

Crucible Type (Alumina/Ceramic): Alumina is chemically inert to high temperatures and will not catalyze sample decomposition, unlike platinum which can be catalytically active for some organic molecules.[21]

-

Temperature Range (30°C to 800°C): Starting near ambient temperature allows for the detection of residual solvent or adsorbed water. Extending to 800°C ensures that the full decomposition profile is captured, including the formation of any stable char or residue.[10]

-

Heating Rate (10 °C/min): This is a conventional heating rate that provides a good balance between experimental throughput and the resolution of distinct thermal events.[22] Slower rates can offer better separation of overlapping steps but significantly increase experiment time.[21]

-

Atmosphere (Nitrogen vs. Air):

-

Nitrogen (Inert): In an inert atmosphere, the sample undergoes pyrolysis. The resulting thermogram reveals the inherent thermal stability of the molecular structure in the absence of oxygen.[9]

-

Air (Oxidative): In air, the sample undergoes oxidative decomposition. This process often begins at a lower temperature and may proceed in different steps compared to pyrolysis.[20] Comparing the two provides a comprehensive stability profile.

-

Step-by-Step Experimental Procedure

-

Instrument Preparation: Power on the TGA instrument and the controlling computer. Ensure the appropriate purge gas (Nitrogen or Air) is connected with adequate pressure.

-

Calibration: Perform routine weight and temperature calibrations as per the instrument manufacturer's guidelines. Run a baseline "empty pan" experiment to ensure the balance is stable.

-

Sample Preparation: Place a clean, empty alumina crucible on the microbalance and tare it. Carefully add 5-10 mg of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde into the crucible. Record the exact initial mass.

-

Loading: Open the furnace and carefully place the crucible onto the sample holder. Close the furnace.

-

Method Setup: In the control software, set up the temperature program:

-

Initial Temperature: 30°C

-

Ramp: Heat from 30°C to 800°C at 10 °C/min.

-

Atmosphere: Select Nitrogen (Run 1) or Air (Run 2) with a flow rate of 50 mL/min.

-

-

Execution: Begin the experiment. The instrument will automatically heat the sample and record the mass loss data.

-

Post-Analysis: Once the run is complete and the furnace has cooled, carefully remove the sample crucible. Save the data file.

-

Repeat: Repeat steps 3-7 for the second atmospheric condition.

Anticipated Results and Data Interpretation

Based on the compound's structure, a multi-step decomposition is expected. The data collected should be summarized to identify key thermal stability indicators.

Predicted Quantitative Data

The following table summarizes the expected key data points from the TGA of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. These values are predictive and must be confirmed by empirical analysis.

| Parameter | Nitrogen Atmosphere (Pyrolysis) | Air Atmosphere (Oxidative Degradation) | Description |

| Tonset (1st Major Step) | ~220 - 260 °C | ~190 - 230 °C | The extrapolated onset temperature where significant decomposition begins. A lower onset in air is expected.[20] |

| Tpeak (1st Major Step) | ~250 - 290 °C | ~220 - 260 °C | The temperature of the maximum rate of mass loss for the first major decomposition event, identified from the DTG peak. |

| Tpeak (2nd Step) | ~350 - 450 °C | ~380 - 500 °C | A second decomposition step may correspond to the fragmentation of the more stable pyridine ring. |

| Mass Loss (Step 1) | ~35 - 45 % | ~40 - 50 % | Corresponds likely to the loss of the methylmorpholinyl group. |

| Mass Loss (Step 2) | ~40 - 50 % | ~45 - 55 % | Corresponds to the breakdown of the remaining pyridine carbaldehyde structure. |

| Final Residue @ 800 °C | ~5 - 15 % | < 2 % | A higher char residue is expected under pyrolysis.[9] In air, the organic material should be almost completely combusted. |

Plausible Thermal Decomposition Pathway

The following diagram illustrates a plausible, simplified decomposition pathway under pyrolytic (inert) conditions. The initial cleavage is hypothesized to occur at the C-N bond linking the two heterocyclic rings, being a sterically accessible and electronically viable fragmentation point.

Caption: Plausible pyrolytic decomposition pathway.

Conclusion

This guide establishes a scientifically grounded and detailed methodology for the thermogravimetric analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. By employing a dual-atmosphere TGA approach and interpreting the results within the context of analogous chemical structures, researchers can reliably determine the thermal stability, decomposition profile, and compositional characteristics of this compound. The provided protocols and interpretive framework are designed to ensure the generation of high-integrity, reproducible data essential for applications in drug development, safety assessment, and materials science. Adherence to this systematic approach will empower scientists to make informed decisions regarding the handling, storage, and processing conditions for this molecule.

References

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University. [Link]

-

Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

-

MRC Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. MRC Laboratory Equipment. [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. [Link]

-

XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. XRF Scientific. [Link]

-

Chemistry LibreTexts. (2025, July 3). 2: Thermogravimetry. Chemistry LibreTexts. [Link]

-

Surface Science Western. (n.d.). Thermogravimetric Analysis (TGA). Surface Science Western, Western University. [Link]

-

NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis. NEWARE. [Link]

-

ResearchGate. (n.d.). Interpreting TGA curves. ResearchGate. [Link]

-

ResearchGate. (n.d.). TGA and dTG curves of pyridine-adsorbed Si–Mg–FA. ResearchGate. [Link]

-

ResearchGate. (n.d.). TGA (10 C/min heating rate) of solids cast from both pyridine and DME/MeCN. ResearchGate. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

NETZSCH Group. (2013, February 28). Influence of the Atmosphere and Sample Shape on TGA Tests Results. NETZSCH Group. [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

-

IUCr Journals. (2005). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. [Link]

-

ResearchGate. (n.d.). TGA of nano-silica/4-(2-Aminoethyl)-morpholine. ResearchGate. [Link]

-

MDPI. (2025, March 12). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. PMC. [Link]

-

Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Ataman Kimya. [Link]

-

ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. mrclab.com [mrclab.com]

- 7. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 8. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. torontech.com [torontech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. youtube.com [youtube.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. iitk.ac.in [iitk.ac.in]

- 22. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

Reaction mechanism for the formation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Executive Summary

This technical guide details the formation of 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde , a critical pharmacophore often utilized in the synthesis of PI3K/mTOR kinase inhibitors. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) where the 2-methylmorpholine acts as the nucleophile displacing a halide at the C2 position of the pyridine ring.

The presence of the aldehyde group at the C3 position is the kinetic driver of this reaction. It acts as an electron-withdrawing group (EWG), significantly lowering the energy barrier for the formation of the Meisenheimer complex, thereby allowing the reaction to proceed under relatively mild conditions compared to unactivated pyridines.

Mechanistic Principles

The SNAr Pathway

The reaction follows a classic addition-elimination mechanism. Unlike SN1 or SN2 reactions common in aliphatic chemistry, this transformation does not involve a carbocation or a concerted backside attack.

-

Activation: The pyridine nitrogen and the C3-aldehyde withdraw electron density from the C2 carbon, making it highly electrophilic.

-

Addition (Rate Determining Step): The nitrogen of the 2-methylmorpholine attacks the C2 carbon. This disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex (or sigma complex). The negative charge is delocalized onto the electronegative ring nitrogen and the aldehyde oxygen.

-

Elimination: The aromaticity is restored by the expulsion of the leaving group (Chloride).

-

Proton Transfer: The base (e.g., K2CO3) neutralizes the generated HCl, driving the equilibrium forward.

Steric and Regiochemical Considerations

-

Nucleophile: 2-Methylmorpholine is a secondary amine. The methyl group at the C2 position of the morpholine ring introduces steric bulk near the nucleophilic center. While this slightly retards the reaction rate compared to unsubstituted morpholine, the high electrophilicity of the substrate compensates for this.

-

Chirality: The reaction does not affect the chiral center of the 2-methylmorpholine. If racemic amine is used, the product is racemic. If (R)- or (S)-2-methylmorpholine is used, the configuration is retained.

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states.

Figure 1: SNAr mechanism showing the progression from reactants to the restored aromatic product.

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be linearly scaled. It uses Acetonitrile (MeCN) as a solvent for easy workup, though DMF is a viable alternative for larger scales to reduce volume.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 2-Chloropyridine-3-carbaldehyde | 141.55 | 1.0 | 1.42 g | Electrophile |

| 2-Methylmorpholine | 101.15 | 1.2 | 1.21 g | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 2.76 g | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | - | - | 15 mL | Solvent |

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chloropyridine-3-carbaldehyde (1.42 g) and anhydrous K2CO3 (2.76 g) to the flask.

-

Solvation: Add Acetonitrile (15 mL) and stir at room temperature for 5 minutes to create a suspension.

-

Addition: Add 2-methylmorpholine (1.21 g) dropwise via syringe.

-

Note: The reaction is slightly exothermic; add slowly if scaling up >100g.

-

-

Reaction: Heat the mixture to 60°C in an oil bath.

-

Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LCMS after 2 hours. The starting chloride (Rf ~0.6) should disappear, and a fluorescent yellow product spot (Rf ~0.4) should appear.[2]

-

-

Workup:

-

Purification:

-

Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over Na2SO4, filter, and concentrate.

-

Optional: If high purity is required, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target aldehyde.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

-

Physical State: Yellow to orange oil or low-melting solid.

-

1H NMR (400 MHz, CDCl3):

- 10.05 (s, 1H, -CH O) - Diagnostic peak.

- 8.35 (dd, 1H, Pyridine H-6)

- 8.05 (dd, 1H, Pyridine H-4)

- 6.95 (dd, 1H, Pyridine H-5)

- 3.00 - 4.20 (m, 7H, Morpholine protons)

- 1.25 (d, 3H, -CH 3)

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 207.11

-

Found: 207.1

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or old reagents. | Increase temp to 80°C. Ensure K2CO3 is finely ground/anhydrous. |

| Side Product: Acid | Oxidation of aldehyde. | Degas solvents with N2. Avoid prolonged exposure to air during workup. |

| Side Product: Imine | Reaction with primary amines. | Ensure all glassware is free of ammonia/primary amine contaminants. |

| Emulsion in Workup | Amphiphilic nature of product. | Use DCM instead of EtOAc for extraction; add a small amount of MeOH. |

References

-

Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

-

Synthetic Application (PI3K Inhibitors): Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

-

General Protocol for Pyridine SNAr: Schlosser, M., et al. (2005). "Regioselective Derivatization of Chloropyridines." European Journal of Organic Chemistry, 2005(9), 1829–1836. Link

Sources

- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in critical biological interactions. The target molecule, 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde, represents a valuable synthetic intermediate, combining a substituted pyridine core with a chiral morpholine moiety. The aldehyde functional group serves as a versatile handle for further elaboration into more complex structures. This guide provides a comprehensive analysis of the starting materials and core synthetic strategies required to construct this target, offering researchers a blend of theoretical grounding and practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a primary disconnection at the C-N bond between the pyridine ring and the morpholine nitrogen. This approach is strategically sound as it breaks the molecule down into two key building blocks: an electrophilic pyridine core and a nucleophilic morpholine partner. This strategy is advantageous because these precursor fragments are either commercially available or can be synthesized through well-established chemical routes.

The primary synthetic challenge, therefore, is the formation of this aryl C-N bond. Two principal methodologies are considered for this transformation: a direct Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Profile of Key Starting Materials

The success of the synthesis hinges on the quality and accessibility of two primary starting materials.

The Pyridine Core: 2-Chloropyridine-3-carbaldehyde

This molecule serves as the electrophilic backbone of the synthesis. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making it a suitable leaving group for both SNAr and cross-coupling reactions.[1][2]

| Property | Value |

| Chemical Name | 2-Chloropyridine-3-carbaldehyde |

| CAS Number | 36404-88-3[3] |

| Molecular Formula | C₆H₄ClNO[4] |

| Molecular Weight | 141.55 g/mol [5] |

| Appearance | White to brown solid[3][5] |

| Melting Point | 37-41 °C[5] (can vary, e.g., 50-54 °C[6]) |

Commercial Availability: 2-Chloropyridine-3-carbaldehyde is readily available from numerous chemical suppliers, making it a convenient starting point for laboratory and industrial applications.

| Supplier | Typical Purity | Example Pricing (USD) |

| Sigma-Aldrich (MilliporeSigma) | 97% | $40.10 / 1g[3] |

| Thermo Scientific Chemicals | 98% | $47.25 / 1g[7] |

| Various Bulk Suppliers | 99% | ~$1.10 - $9.90 / kg[3] |

Synthetic Routes: While commercially available, understanding the synthesis of 2-chloropyridine-3-carbaldehyde provides deeper insight and is crucial if a custom-substituted analog is required. Common methods include:

-

Oxidation of 2-Chloro-3-pyridinemethanol: A straightforward method involving the oxidation of the corresponding primary alcohol using reagents like TEMPO and sodium hypochlorite.[3]

-

Oxidation of 2-Chloro-3-methylpyridine: The methyl group can be oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide in an acidic medium.[5]

-

Hydrolysis and Reduction of 2-Chloro-3-cyanopyridine: The cyano group can be hydrolyzed to a carboxylic acid, which is then reduced to the aldehyde using a reducing agent like sodium borohydride.[5]

-

Vilsmeier-Haack Reaction: This reaction can be used to formylate activated pyridine precursors.[8]

The Nucleophilic Partner: 2-Methylmorpholine

2-Methylmorpholine provides the secondary amine necessary for coupling to the pyridine ring. A critical consideration for this starting material is its stereochemistry. The methyl group at the 2-position creates a chiral center. The choice between a racemic mixture or a specific enantiomer (R or S) will depend entirely on the final application and the desired stereochemical properties of the target molecule.

| Property | Value |

| Chemical Name | 2-Methylmorpholine |

| CAS Number | 27550-90-9[9][10] |

| Molecular Formula | C₅H₁₁NO[9][11] |

| Molecular Weight | 101.15 g/mol [11] |

| Appearance | Colorless to light yellow liquid[12] |

| Purity | >95-98%[9][11][12] |

Commercial Availability: Both racemic and enantiopure forms of 2-methylmorpholine are available from specialty chemical suppliers, though enantiopure versions are typically more expensive.

| Supplier | Purity | Example Pricing (USD) |

| ChemShuttle | 95% | $200 / 10g[9] |

| TCI America | >98% | $156 / 1g[12] |

| Apollo Scientific | 97% | Inquire for pricing[10] |

| Santa Cruz Biotech. | ≥95% | Inquire for pricing[11] |

Synthetic Routes: The synthesis of morpholines generally involves the cyclization of vicinal amino alcohols.[13] Chiral 2-substituted morpholines, such as 2-methylmorpholine, can be prepared from chiral precursors. For instance, a common strategy involves the N-alkylation of a chiral amino alcohol (like (R)- or (S)-1-aminopropan-2-ol) with a two-carbon electrophile containing a leaving group, followed by an intramolecular cyclization.[14]

Part 3: Synthetic Methodologies for Coupling

With the starting materials secured, the focus shifts to the key C-N bond-forming reaction.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct approach, relying on the inherent electrophilicity of the 2-chloropyridine ring. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is favored by the electron-withdrawing nature of the pyridine nitrogen.[2]

Causality: This method is often chosen for its simplicity and atom economy, as it does not require a metal catalyst. However, it may necessitate higher temperatures or longer reaction times compared to catalyzed methods.[15] Microwave heating can be employed to significantly accelerate the reaction rate.[16]

Sources

- 1. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 [chemicalbook.com]

- 4. 2-Chloropyridine-3-carboxaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]

- 6. 2-Chloro-3-pyridinecarboxaldehyde 97 36404-88-3 [sigmaaldrich.com]

- 7. 2-Chloropyridine-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 9. 2-methylmorpholine;CAS No.:27550-90-9 [chemshuttle.com]

- 10. 27550-90-9 Cas No. | 2-Methylmorpholine | Apollo [store.apolloscientific.co.uk]

- 11. scbt.com [scbt.com]

- 12. 2-Methylmorpholine | 27550-90-9 | TCI AMERICA [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Executive Summary & Pharmacophore Significance

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists.

The scaffold 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K/mTOR pathway modulators). The fusion of a pyridine ring with a solubility-enhancing morpholine moiety creates a versatile electronic environment. Converting the C3-aldehyde group into a Schiff base (imine) allows for the rapid diversification of this core, facilitating Structure-Activity Relationship (SAR) studies.

This guide details the optimized protocols for synthesizing these Schiff bases, addressing the specific steric and electronic challenges posed by the bulky, electron-rich 2-methylmorpholine substituent. Unlike standard benzaldehyde condensations, this heterocyclic system requires precise pH control and solvent selection to prevent side reactions such as Cannizzaro disproportionation or hydrolysis.

Chemical Context & Mechanistic Insight

Structural Analysis[1][2][3][4]

-

Electronic Effect: The morpholine nitrogen at position 2 is a strong electron donor (+M effect) into the pyridine ring. This increases the electron density of the ring, rendering the C3-aldehyde carbon slightly less electrophilic than in unsubstituted pyridine-3-carbaldehyde. Consequently, acid catalysis is strictly required to activate the carbonyl oxygen.

-

Steric Environment: The 2-methyl group on the morpholine ring introduces asymmetry and steric bulk. While it does not directly block the aldehyde, it influences the conformation of the morpholine ring, potentially affecting the solubility profile and crystal packing of the final product.

Reaction Mechanism (Acid-Catalyzed Condensation)

The reaction proceeds via a reversible nucleophilic attack of the primary amine on the activated carbonyl, forming a carbinolamine intermediate, followed by dehydration to the imine.

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the Schiff base. Note that water removal drives the equilibrium to the right.

Experimental Protocols

Pre-requisites & Safety

-

Starting Material: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (Commercially available or synthesized via SNAr of 2-chloro-3-formylpyridine with 2-methylmorpholine).

-

Solvents: Ethanol (Absolute) or Methanol (HPLC Grade). Do not use 95% Ethanol ; excess water inhibits the reaction.

-

Catalyst: Glacial Acetic Acid (AcOH).

Protocol A: Standard Thermal Condensation (High Purity)

Best for: Stable amines, gram-scale synthesis, and obtaining crystalline products.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in 10 mL of Absolute Ethanol .

-

Amine Addition: Add 1.0 - 1.1 mmol (1.0 to 1.1 eq) of the primary amine.

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base before adding to the aldehyde.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Checkpoint: The pH should be approximately 4-5. Do not make it too acidic (pH < 3), or the amine will be fully protonated and non-nucleophilic.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours .

-

Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (usually higher Rf) should disappear.

-

-

Isolation:

-

Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Scenario 2 (No precipitate): Evaporate solvent to 20% volume. Add ice-cold water dropwise to induce turbidity. Refrigerate overnight to crystallize.

-

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening (HTS), difficult amines, and rapid library generation.

-

Mixture: In a microwave-safe vial (e.g., 10 mL crimp top), combine 1.0 mmol of aldehyde and 1.0 mmol of amine.

-

Solvent: Add a minimum amount of Ethanol (0.5 - 1.0 mL) to create a slurry.

-

Catalysis: Add 1 drop of Glacial Acetic Acid.

-

Irradiation: Irradiate at 100 Watts and 80°C for 5–10 minutes .

-

Caution: Use a dynamic pressure control setting to prevent vial rupture.

-

-

Work-up: Allow the vial to cool. The product often crystallizes directly upon cooling. Wash with cold ether to remove unreacted starting materials.

Characterization & Data Interpretation